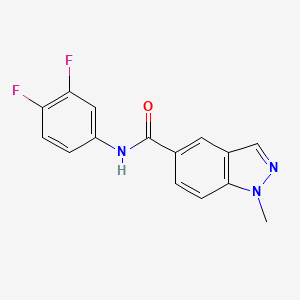

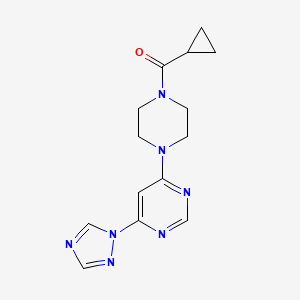

![molecular formula C23H18N4O B2717932 1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-75-6](/img/structure/B2717932.png)

1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as naphthalenes . It is a heterocyclic compound containing a pyrazolo[3,4-d]pyrimidine linkage .

Synthesis Analysis

The synthesis of compounds like this has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The compound has been involved in the synthesis of triazolino[4,3-a]pyrimidines and 5-arylazothiazoles with antimicrobial activity. These compounds exhibit significant inhibition of both gram-positive and gram-negative bacteria, showcasing the compound's role in developing new antimicrobial agents (Abdelhamid, Ismail, El Gendy, & Ghorab, 2008).

Anti-Proliferative Activity and CDK2 Inhibition

Research has also demonstrated the compound's utility in the discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors. These derivatives exhibit potent anti-proliferative activity against various human cancer cell lines, underlining the compound's potential in cancer therapy (Abdel-Rahman et al., 2021).

Turn-On Fluorescent Chemosensor

Another application involves its use as a fluorescent chemosensor for the selective and sensitive detection of Al3+ ions. This highlights its potential in environmental monitoring and analytical chemistry (Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018).

Synthesis of Fused Perimidine Derivatives

The compound has been used in the synthesis of perimidine and fused perimidine derivatives, expanding the library of heterocyclic compounds with potential pharmaceutical applications (Deady & Rodemann, 1998).

Pharmacological Evaluation

It's been a precursor for the synthesis of heterocyclic derivatives assessed for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research underscores the compound's broad pharmacological potential (Faheem, 2018).

σ(1) Receptor Antagonists

The compound has been instrumental in the development of σ(1) receptor antagonists, showing significant activity in models of neurogenic pain and indicating its relevance in pain management and neurological disorders (Díaz et al., 2012).

Nonsteroidal Antiinflammatory Drugs (NSAIDs)

Furthermore, modifications of the compound have led to the development of new classes of NSAIDs with reduced ulcerogenic activity, showcasing its contribution to safer anti-inflammatory medications (Auzzi et al., 1983).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O/c1-16-7-2-5-12-21(16)27-22-20(13-25-27)23(28)26(15-24-22)14-18-10-6-9-17-8-3-4-11-19(17)18/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWBHXIFSAXQRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

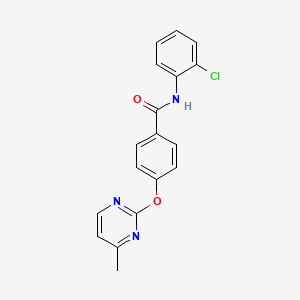

![N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2717849.png)

![2-Ethyl-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2717858.png)

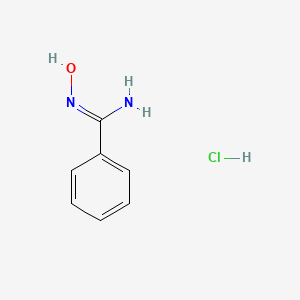

![(4-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate](/img/structure/B2717860.png)

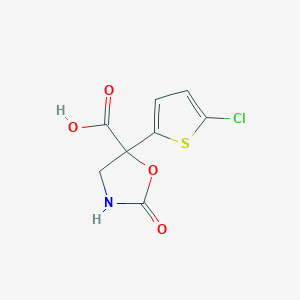

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717863.png)

![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2717864.png)

![N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/no-structure.png)

![3-{[1-(2-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2717868.png)